1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound features a 1,2,3-triazole core substituted at position 1 with a 2-(furan-2-yl)-2-hydroxyethyl group and at position 4 with a carboxamide moiety. The amide nitrogen is further substituted with a 2-methoxy-5-methylphenyl group. The furan ring introduces π-electron density, while the hydroxyethyl group enables hydrogen bonding, critical for solubility and target binding .
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-hydroxyethyl]-N-(2-methoxy-5-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-11-5-6-15(24-2)12(8-11)18-17(23)13-9-21(20-19-13)10-14(22)16-4-3-7-25-16/h3-9,14,22H,10H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSCVYZAXDIVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(N=N2)CC(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a triazole ring, which is known for its ability to interact with biological targets. The furan and methoxy groups enhance its lipophilicity and potential bioactivity. The molecular formula is .
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 344.38 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study involving various triazole compounds, including derivatives similar to the target compound, it was found that these compounds displayed notable antibacterial and antifungal activities against several strains of bacteria and fungi.
Case Study: Antimicrobial Efficacy
In a comparative study of synthesized triazole derivatives, it was observed that compounds with similar structural motifs to This compound demonstrated:
- Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive bacteria.
- Fungal inhibition with MIC values as low as 16 µg/mL against Candida species .
Anti-inflammatory Effects
Triazole compounds have been investigated for their anti-inflammatory properties. The target compound's structural features suggest potential inhibition of inflammatory pathways.
The proposed mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that related triazole compounds can significantly reduce the expression of these cytokines in activated macrophages .
Enzyme Inhibition
The compound may also act as an inhibitor of serine hydrolases (SHs), a diverse class of enzymes involved in various biological processes.
Selectivity and Potency
Recent findings indicate that certain triazole derivatives exhibit sub-nanomolar potency against specific SHs while maintaining selectivity over other enzyme classes. For instance, inhibitors derived from similar triazole frameworks were shown to effectively inhibit enzymes like APEH and FAAH .
Toxicity Profile
Toxicity evaluations of related triazole compounds have indicated low toxicity levels. For example, EC50 values exceeding 100% in various assays suggest that these compounds are generally non-toxic at therapeutic concentrations .
Table 2: Toxicity Evaluation Results
| Compound | EC50 (%) | Toxicity Level |
|---|---|---|
| Triazole A | >100 | Non-toxic |
| Triazole B | >100 | Non-toxic |
| Target Compound | >100 | Non-toxic |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Triazole Carboxamides with Aryl and Hydrophilic Substituents
Compound I (ZIPSEY)
- Structure : (S)-1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide.
- Key Differences :
- The 4-chlorophenyl group at position 1 vs. the furan-hydroxyethyl group in the target compound.
- A chiral hydroxypropylphenyl substituent on the amide nitrogen vs. the methoxy-methylphenyl group.
- The chiral center in Compound I may confer stereospecific binding, whereas the target’s planar furan ring facilitates π-π stacking .
Compound II (LELHOB)
- Structure : 1-(4-chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide.
- Key Differences :
- Oxazole-methyl substituent on the amide nitrogen vs. methoxy-methylphenyl.
- Chlorophenyl at position 1 vs. furan-hydroxyethyl.
Triazole Carboxamides with Alkyl and Heteroaromatic Substituents
Compound 3o ()
- Structure: 5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide.
- Key Differences: Ethyl group at position 5 vs. hydrogen in the target compound. Fluorophenyl and quinolinyl groups vs. furan-hydroxyethyl and methoxy-methylphenyl.
- Implications: The fluorine atom in 3o enhances lipophilicity and bioavailability, while the quinoline moiety may intercalate with DNA or inhibit kinases. The target’s methoxy group offers better solubility but lower membrane permeability .
N-(Tetrahydrofuran-2-ylmethyl) Derivatives ()
- Structure : 1-(2-Ethoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide.
- Key Differences :
- Tetrahydrofuran-methyl group on the amide nitrogen vs. methoxy-methylphenyl.
- Ethoxyphenyl at position 1 vs. furan-hydroxyethyl.
Triazole Carboxamides with Sulfonamide and Pyridinyl Groups
Hsp90 Inhibitors ()
- Example : 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-(2,6-difluoro-3-(methylsulfonamido)phenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide.
- Key Differences :
- Sulfonamide and pyridinyl groups vs. methoxy-methylphenyl and furan-hydroxyethyl.
- Bulky benzyloxy and isopropyl substituents.
- Implications :
- Sulfonamide groups improve binding to ATPase domains in Hsp90, while the target’s methoxy group may favor interactions with polar residues. The furan-hydroxyethyl group’s hydrogen-bonding capacity could mimic sulfonamide interactions in certain targets .
Q & A
Q. What are the optimal synthetic routes for 1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be validated?
- Methodological Answer : The synthesis involves multi-step reactions, including azide-alkyne cycloaddition (CuAAC) to form the triazole core. A typical protocol (adapted from triazole derivatives in ) includes:
Condensation of furan-2-yl ethanol with propargyl bromide to introduce the alkyne group.
Q. How can solubility limitations of this compound be addressed in biological assays?
- Methodological Answer : Low aqueous solubility (common in triazole-carboxamides, as noted in ) can be mitigated via:
Co-solvent systems : Use DMSO (≤1% v/v) with PBS or cell culture media.
Nanoparticle formulation : Encapsulation in PLGA nanoparticles to enhance bioavailability .
Dynamic Light Scattering (DLS) and ζ-potential measurements validate stability in physiological buffers .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring (1,4-disubstitution) and furan/methoxy group integration.
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 357.15).
- FTIR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for target proteins?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:
Predict binding modes with enzymes (e.g., kinases or oxidoreductases).
Q. How should contradictory data in enzyme inhibition assays be resolved?
- Methodological Answer : Contradictions (e.g., varying IC₅₀ values across studies) require:
Assay standardization : Use identical buffer conditions (pH 7.4, 37°C) and enzyme sources (recombinant vs. tissue extracts).
Control experiments : Include positive controls (e.g., celecoxib for COX-2) and assess off-target effects via selectivity panels.
Cross-validate results with orthogonal methods (e.g., SPR for binding kinetics) .
Q. What strategies improve metabolic stability in preclinical models?
- Methodological Answer :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., furan ring oxidation).
- Deuterium incorporation : Replace labile hydrogens (e.g., -OH group) with deuterium to slow CYP450-mediated degradation .
Key Research Gaps and Future Directions
- Mechanistic studies : Elucidate the role of the 2-hydroxyethyl group in membrane permeability using Caco-2 cell models .
- Structural analogs : Synthesize derivatives with bioisosteric replacements (e.g., thiophene for furan) to compare SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
